Product packaging for Dmxb-a(Cat. No.:CAS No. 156223-05-1)

Dmxb-a

Cat. No.: B1662891
CAS No.: 156223-05-1
M. Wt: 344.8 g/mol
InChI Key: FNVCHJIVFOPCGS-KRWCAOSLSA-N
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Description

Historical Development of Nicotinic Acetylcholine (B1216132) Receptor Agonists

The study of nicotinic acetylcholine receptors (nAChRs) and their agonists has a long history, originating with the intoxicating effects of nicotine (B1678760), which have been recognized for centuries. wikipedia.org Nicotine was first isolated in 1828 by German chemists Posselt and Reimann from the tobacco plant. wikipedia.org For a long time, research primarily focused on nicotine addiction. The scientific journey to understand the receptors that mediate the actions of acetylcholine (ACh) began in the 20th century. nih.gov These receptors were named "nicotinic" due to their specific affinity for nicotine. wikipedia.orgwikipedia.org

A pivotal shift in the field occurred in the mid-1980s with the discovery of nicotine's positive effects on animal memory. wikipedia.org This finding sparked a new era of research into nAChRs, moving beyond addiction to explore their therapeutic potential. wikipedia.org The development of nAChR agonists as potential therapeutic agents began in earnest in the early 1990s. wikipedia.org Researchers identified that nAChRs are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. wikipedia.orgwikipedia.org

The identification of multiple nAChR subunits (ten α and four β subunits in mammals) from the mid-1980s to the early 1990s revealed a significant diversity of receptor subtypes. wikipedia.orgsigmaaldrich.com This discovery was crucial, as different subunit combinations (e.g., α4β2, α7) result in receptors with distinct pharmacological properties. wikipedia.orgconicet.gov.ar This diversity allowed for the development of subtype-selective agonists, aiming to target specific therapeutic effects while minimizing unwanted side effects. wikipedia.orgnih.gov The α7 and α4β2 subtypes, being the most abundant in the brain, became major targets for drug development for central nervous system disorders. conicet.gov.ar This led to the design of compounds like ABT-418 by Abbott Labs, which showed cognitive enhancement in preclinical studies, and eventually to the development of more specific agents like GTS-21. wikipedia.org

Derivation from Natural Product Anabaseine (B15009)

GTS-21, also known as DMXBA or 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural product anabaseine. wikipedia.orgmdpi.com Anabaseine is an alkaloid toxin found in certain species of marine worms (nemertines) and ants. mdpi.comnih.gov Anabaseine itself is a potent agonist at a variety of nAChRs, but it is not selective, stimulating both neuromuscular and neuronal subtypes, particularly those containing α7 subunits. mdpi.commdpi.com

The imine bond in anabaseine's structure makes it a valuable lead compound for creating new drug candidates. mdpi.com While anabaseine is a broad-spectrum nicotinic agonist, chemists have synthesized over 200 substituted anabaseine derivatives to achieve greater selectivity for specific nAChR subtypes. mdpi.comnih.gov The goal was to develop compounds that could harness the therapeutic potential of activating certain receptors, like the α7 nAChR, which is implicated in cognitive function and neuroprotection, without the widespread effects of a non-selective agonist. nih.govmdpi.com

The synthesis of GTS-21 was the result of a collaborative research project between scientists at the University of Florida in Gainesville and Taiho Pharmaceutical in Tokushima, with the name "GTS-21" signifying it as the 21st compound created by the joint effort. wikipedia.orgnih.gov By attaching a 2,4-dimethoxybenzylidene group to the anabaseine structure, researchers created a molecule with a high affinity and selective partial agonism for the α7 nAChR. wikipedia.orgnih.govabcam.com This structural modification also improves the compound's stability under physiological conditions compared to the parent anabaseine molecule. mdpi.com This targeted approach was a significant step in developing drugs for neurological disorders by focusing on specific receptor subtypes. tandfonline.com

Overview of GTS-21 Dihydrochloride (B599025) as a Research Compound

GTS-21 dihydrochloride is a significant tool in chemical neuroscience, primarily valued for its properties as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). wikipedia.orgpubcompare.aimedchemexpress.com While it also binds to the α4β2 nAChR subtype and can act as an antagonist at 5-HT3 receptors at certain concentrations, its primary research application stems from its activation of α7 receptors. wikipedia.orgmedchemexpress.comtocris.com This selectivity allows researchers to investigate the specific roles of the α7 nAChR in various physiological and pathological processes. nih.gov

The compound has been extensively studied for its potential in addressing cognitive deficits associated with neurological and psychiatric conditions. wikipedia.org Research has explored its utility in the context of Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). wikipedia.orgncats.ionih.gov Studies have shown that GTS-21 can enhance cognitive functions such as attention and memory in both animal models and healthy human volunteers. nih.govresearchgate.net For instance, in a study with healthy male volunteers, GTS-21 demonstrated a statistically significant enhancement in attention, working memory, and episodic secondary memory. nih.gov

Beyond its nootropic and neuroprotective effects, GTS-21 is also used to study the cholinergic anti-inflammatory pathway. wikipedia.org Activation of α7 nAChRs on immune cells like macrophages can modulate inflammatory responses. plos.org Research has demonstrated that GTS-21 can suppress the production of pro-inflammatory cytokines, highlighting a potential mechanism for its neuroprotective effects and opening avenues for its investigation in inflammatory conditions. plos.orgmdpi.com Although many clinical trials involving GTS-21 were discontinued (B1498344) or withdrawn for various reasons, it remains a valuable research compound for elucidating the complex functions of the α7 nAChR in the central nervous system and beyond. wikipedia.orgncats.iospringer.com

Research Findings on GTS-21

Receptor Binding and Functional Activity

GTS-21 exhibits a distinct profile in its interaction with various neurotransmitter receptors. Its primary action is as a partial agonist at α7 nicotinic acetylcholine receptors.

Receptor SubtypeReported Affinity/ActivityCitation
α7 nAChR Partial Agonist (EC50 = 10 µM; Ki = 211 nM) nih.govabcam.com
α4β2 nAChR Binds with high affinity (Ki = 20-84 nM); acts as a weak antagonist nih.govmedchemexpress.comtocris.com
5-HT3A Receptor Antagonist (IC50 = 3.1 µM; Ki = 0.53 µM) nih.govmedchemexpress.com

EC50: Half maximal effective concentration; Ki: Inhibitory constant; IC50: Half maximal inhibitory concentration.

Cognitive Enhancement in Healthy Volunteers

A study on the effects of multiple doses of GTS-21 in healthy male volunteers showed significant improvements in several cognitive domains compared to placebo.

Cognitive MeasureOutcomeCitation
Attention Statistically significant enhancement nih.gov
Working Memory Statistically significant enhancement nih.gov
Episodic Secondary Memory Statistically significant enhancement nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN2O2 B1662891 Dmxb-a CAS No. 156223-05-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

156223-05-1

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride

InChI

InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;

InChI Key

FNVCHJIVFOPCGS-KRWCAOSLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl

Appearance

Solid powder

Synonyms

(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride

Origin of Product

United States

Pharmacological Characterization of Gts 21 Dihydrochloride

Ligand-Receptor Interaction Profiles

The pharmacological activity of GTS-21 dihydrochloride (B599025) is characterized by its distinct interactions with various receptor subtypes, most notably the alpha7 nicotinic acetylcholine (B1216132) receptor. Its profile also includes significant interactions with other nicotinic receptor subtypes and serotonin (B10506) receptors.

Alpha7 Nicotinic Acetylcholine Receptor Agonism

GTS-21 dihydrochloride is primarily recognized as a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). selleckchem.commedchemexpress.com This receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in various physiological processes, including inflammation and cognitive function. mdpi.commdpi.com The interaction of GTS-21 with the α7 nAChR is a key component of its pharmacological effects, which include the modulation of inflammatory responses and neuroprotection. mdpi.comfrontiersin.orgnih.gov

Research has demonstrated that GTS-21 acts as a partial agonist at α7 nAChRs. medkoo.comhofstra.eduresearchgate.net Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations. This property can be advantageous, as it may offer a more modulated therapeutic effect with a reduced risk of receptor desensitization and overstimulation. Studies have shown that while GTS-21 activates α7 nAChRs, its efficacy is lower than that of the endogenous ligand, acetylcholine. nih.gov The partial agonist nature of GTS-21 contributes to its unique pharmacological profile, allowing for the stimulation of α7 nAChRs in a controlled manner. nih.gov

A defining feature of GTS-21 is its selectivity for the α7 subunit of the nAChR. frontiersin.orgnih.gov While it does interact with other nAChR subtypes, its functional activity is most pronounced at receptors containing the α7 subunit. medkoo.comwikipedia.org This selectivity is crucial to its potential therapeutic applications, as it minimizes off-target effects that could arise from the activation of other nicotinic receptor subtypes. drugbank.com The specificity of GTS-21 for the α7 nAChR is a result of its unique chemical structure, which allows for a high-affinity binding and functional activation of this particular receptor subtype. nih.gov

Interactions with Other Acetylcholine Receptor Subtypes

GTS-21 has been shown to bind to the α4β2 subtype of nicotinic acetylcholine receptors. medkoo.comwikipedia.orgtaylorandfrancis.com However, its functional effect at this receptor subtype is antagonistic. selleckchem.commedchemexpress.com It has been reported to have a Ki value of 20 nM for human α4β2 receptors. selleckchem.commedchemexpress.com This antagonistic activity at α4β2 receptors, which are the most abundant high-affinity nicotine (B1678760) binding sites in the brain, further distinguishes the pharmacological profile of GTS-21 from that of non-selective nicotinic agonists like nicotine. nih.gov

Beyond the cholinergic system, GTS-21 also demonstrates interaction with the serotonergic system, specifically as an antagonist of the 5-HT3A receptor. selleckchem.commedchemexpress.com The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological and pathological processes, including nausea, vomiting, and anxiety. nih.govmdpi.com GTS-21 has been shown to inhibit the function of 5-HT3A receptors with an IC50 value of 3.1 μM. selleckchem.commedchemexpress.com This antagonistic activity at 5-HT3A receptors may contribute to the broader pharmacological effects of GTS-21.

Data Tables

Table 1: Receptor Binding and Functional Activity of GTS-21 Dihydrochloride

Receptor SubtypeInteraction TypePotency/Affinity
Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR)Partial Agonist-
Alpha4Beta2 Nicotinic Acetylcholine Receptor (α4β2 nAChR)AntagonistKi = 20 nM
Serotonin 5-HT3A ReceptorAntagonistIC50 = 3.1 μM

Elucidation of Molecular Mechanisms of Action

GTS-21, a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated a range of pharmacological effects, primarily linked to its anti-inflammatory and neuroprotective properties nih.govwikipedia.org. The therapeutic potential of GTS-21 is rooted in its ability to modulate multiple intracellular signaling pathways that are critical in the cellular response to inflammation and oxidative stress. Mechanistic studies have revealed that its engagement with the α7 nAChR triggers a cascade of downstream events, leading to the regulation of key transcription factors and signaling proteins. This modulation helps to rebalance (B12800153) cellular homeostasis, particularly under conditions of neuroinflammation nih.gov. The following sections detail the specific molecular pathways influenced by GTS-21.

Research into the molecular underpinnings of GTS-21's effects has identified several key intracellular signaling cascades that are significantly altered following its administration. These pathways are central to processes of inflammation, cell survival, and antioxidant defense. Studies utilizing in vitro models, such as lipopolysaccharide (LPS)-stimulated microglial cells, have been instrumental in dissecting these mechanisms nih.gov. The activation of the α7 nAChR by GTS-21 initiates a complex interplay between pro-inflammatory and anti-inflammatory signals, ultimately shifting the balance towards a cytoprotective phenotype. The compound's influence extends to the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway, Nuclear Factor-Kappa B (NF-κB), Adenosine Monophosphate-Activated Protein Kinase (AMPK), Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), and Cyclic AMP Response Element-Binding Protein (CREB) signaling pathways nih.gov.

Table 1: Effect of GTS-21 on the PI3K/Akt Pathway

Cell Model Stimulant Effect of GTS-21 Key Finding Reference

Nuclear Factor-Kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A primary mechanism for the anti-inflammatory action of GTS-21 is its ability to suppress NF-κB activation nih.govnih.gov. In LPS-stimulated microglial cells, GTS-21 was found to inhibit NF-κB activity nih.gov. This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target inflammatory genes nii.ac.jp. Further studies have shown that GTS-21 can block the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, which is a critical step for NF-κB activation plos.org. The suppression of the NF-κB pathway is a convergent point for the anti-inflammatory effects mediated by GTS-21 through the α7 nAChR nih.govnii.ac.jp.

Table 2: Effect of GTS-21 on NF-κB Activity

Cell/Tissue Model Stimulant Effect of GTS-21 Key Finding Reference
BV2 Microglial Cells Lipopolysaccharide (LPS) Suppressed NF-κB activity A main mechanism for the anti-inflammatory effect of α7 nAChR activation. nih.gov
Human Monocytes - Inhibits I-kappaB phosphorylation and NF-κB transcriptional activity. Suppresses production of proinflammatory mediators. nih.gov
Renal Tubular Cells Lipopolysaccharide (LPS) Inhibited NF-κB translocation into the nucleus. Exerts a direct protective effect on renal tubular cells. nii.ac.jp

AMPK is a cellular energy sensor that plays a critical role in regulating metabolism and promoting cellular homeostasis. When activated, it switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes. Recent evidence has highlighted a role for AMPK in inflammation. Research has demonstrated that GTS-21 can upregulate anti-inflammatory signals, including the activation of AMPK nih.gov. In LPS-stimulated BV2 microglial cells, treatment with GTS-21 was shown to increase the phosphorylation of AMPK, indicating its activation nih.gov. The upregulation of AMPK signaling by GTS-21 represents another facet of its multi-targeted anti-inflammatory mechanism, contributing to the restoration of cellular balance in the face of an inflammatory challenge.

Table 3: Effect of GTS-21 on AMPK Signaling

Cell Model Stimulant Effect of GTS-21 Key Finding Reference

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Nrf2 is a transcription factor that controls the basal and induced expression of an array of antioxidant response element (ARE)-dependent genes. Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress. GTS-21 has been found to activate this protective pathway nih.gov. In studies with LPS-stimulated microglia, GTS-21 increased the expression of antioxidant enzymes through the Nrf2/ARE signaling pathway. It was shown to upregulate the Nrf2/Heme Oxygenase-1 (HO-1) signaling axis, which is considered a principal mechanism for its anti-inflammatory and neuroprotective effects nih.gov. This activation of Nrf2 helps to mitigate oxidative stress, a common component of inflammatory and neurodegenerative processes.

Table 4: Effect of GTS-21 on the Nrf2 Pathway

Cell/Animal Model Stimulant/Condition Effect of GTS-21 Key Finding Reference
BV2 Microglial Cells Lipopolysaccharide (LPS) Increased antioxidant enzyme gene expression via the Nrf2/ARE signaling pathway. Upregulation of Nrf2/HO-1 signaling is a main anti-inflammatory mechanism. nih.gov

CREB is a cellular transcription factor that plays a significant role in neuronal plasticity, long-term memory, and neuronal survival. The activation of CREB is critical for the expression of genes involved in neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF). GTS-21 has been shown to positively regulate CREB signaling. In LPS-stimulated BV2 cells, GTS-21 upregulated CREB signaling by increasing its phosphorylation, facilitating its translocation to the nucleus, and enhancing its DNA binding and reporter gene activities nih.gov. In animal models of Parkinson's disease, GTS-21 administration led to the upregulation of phosphorylated CREB (p-CREB) and its downstream targets, including PGC-1α and BDNF. This suggests that the PKA/CREB signaling pathway is substantially involved in the neuroprotective effects of GTS-21 nih.gov.

Table 5: Effect of GTS-21 on CREB Regulation

Cell/Animal Model Stimulant/Condition Effect of GTS-21 Key Finding Reference
BV2 Microglial Cells Lipopolysaccharide (LPS) Increased phosphorylation, nuclear translocation, DNA binding, and reporter gene activities of CREB. Upregulation of CREB signaling contributes to anti-inflammatory and antioxidant effects. nih.gov

Table of Mentioned Compounds

Compound Name
4-OH-GTS-21
Acetylcholine
Adenosine Monophosphate
Anabaseine (B15009)
Brain-Derived Neurotrophic Factor (BDNF)
Choline
Cyclooxygenase-2 (COX-2)
GTS-21 dihydrochloride
Heme Oxygenase-1 (HO-1)
Inducible nitric oxide synthase (iNOS)
Lipopolysaccharide (LPS)
Nicotine
Nitric Oxide

Intracellular Signaling Pathway Modulation

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signals

GTS-21 dihydrochloride has been identified as a modulator of the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which plays a crucial role in regulating inflammation. Research has demonstrated that GTS-21 exerts anti-inflammatory effects in microglial cells by upregulating PPARγ signals. nih.govresearchgate.netnih.gov In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia, treatment with GTS-21 was shown to suppress the production of pro-inflammatory mediators while enhancing anti-inflammatory signals. nih.govresearchgate.netnih.gov

The mechanism of action involves the activation of the α7 nicotinic acetylcholine receptor (α7 nAChR), which subsequently leads to the upregulation of several downstream signaling molecules, including PPARγ. nih.govresearchgate.netnih.gov This effect is part of a broader signaling cascade that includes the inhibition of pro-inflammatory pathways like PI3K/Akt and NF-κB, and the upregulation of other anti-inflammatory and antioxidant pathways such as those involving AMPK, Nrf2, and CREB. nih.govresearchgate.netnih.govmdpi.com The modulation of PPARγ is a key component of the molecular mechanism underlying the anti-inflammatory properties of GTS-21 observed in models of neuroinflammation. nih.govnih.gov The engagement of this pathway contributes to the compound's ability to reduce microglial activation and the expression of inflammatory genes. mdpi.com

Table 1: Summary of GTS-21's Effects on Intracellular Signaling Pathways in Microglia

Signaling Pathway Effect of GTS-21 Treatment Experimental Model
PPARγ Upregulation LPS-stimulated BV2 cells & primary microglia
NF-κB Inhibition / Suppression LPS-stimulated BV2 cells & primary microglia
PI3K/Akt Inhibition LPS-stimulated BV2 cells & primary microglia
AMPK Upregulation LPS-stimulated BV2 cells & primary microglia
Nrf2 Upregulation LPS-stimulated BV2 cells & primary microglia
CREB Upregulation LPS-stimulated BV2 cells & primary microglia

This table summarizes the observed effects of GTS-21 on key intracellular signaling cascades involved in the inflammatory response in microglial cells.

Neurotransmitter System Engagement

GTS-21, primarily through its active metabolite 4-hydroxy-GTS-21 (4OH-GTS-21), influences GABAergic transmission within the hippocampus. The activation of α7 nAChRs, which are located on various neurons including GABAergic interneurons, can modulate the release of neurotransmitters. nih.gov

An electrophysiological study on hippocampal CA1 pyramidal cells investigated the effects of 4OH-GTS-21 combined with the allosteric modulator 5-hydroxyindole (B134679) (5-HI). This combination was found to significantly increase both the frequency and the amplitude of spontaneous inhibitory postsynaptic currents (IPSCs), which are mediated by GABA. nih.gov The increase in IPSC frequency suggests a higher rate of GABA release from presynaptic terminals. Further investigation revealed that the increase in IPSC amplitude was blocked by tetrodotoxin (B1210768) (TTX), indicating that this effect is dependent on action potentials and likely involves the increased firing of interneurons. nih.gov This suggests that α7 nAChR activation by the active metabolite of GTS-21 can potentiate action potential-dependent GABA release from hippocampal interneurons. nih.gov

Table 2: Effects of 4OH-GTS-21 + 5-HI on Spontaneous GABAergic IPSCs in Hippocampal Neurons

Parameter Observation Implication
IPSC Frequency Significantly Increased Enhanced presynaptic GABA release
IPSC Amplitude Significantly Increased Potentiation of GABAergic signaling
Effect of TTX on Amplitude Increase was blocked Indicates dependence on action potentials (neuronal firing)
Effect of MLA on Amplitude Increase was reduced Confirms involvement of α7 nAChRs

This table details the electrophysiological findings on the effects of the active metabolite of GTS-21 on inhibitory postsynaptic currents, indicating an enhancement of GABAergic neurotransmission.

GTS-21 has been shown to modulate the function of the N-methyl-D-aspartate (NMDA)-glutamate receptor system in vivo. nih.govnih.gov This interaction is particularly relevant in the context of cognitive processes, as the NMDA receptor is critically involved in synaptic plasticity, learning, and memory. nih.gov

In preclinical studies, GTS-21 demonstrated an ability to counteract cognitive deficits induced by the NMDA receptor antagonist MK-801. In an object recognition task, administration of MK-801 impaired recognition memory in rats. nih.govnih.gov Pretreatment with GTS-21 was found to dose-dependently reverse this MK-801-induced memory deficit. nih.gov This finding suggests that GTS-21 can functionally mitigate the consequences of NMDA receptor hypofunction. nih.gov The ability of GTS-21 to reverse these pharmacologically-induced deficits extends its pharmacological profile to include the modulation of the NMDA-glutamatergic system. nih.govnih.gov

Table 3: Effect of GTS-21 on MK-801-Induced Deficits in an Object Recognition Task

Treatment Group Experimental Effect Outcome
Vehicle Control Normal object recognition memory Baseline performance
MK-801 (NMDA Antagonist) Significant disruption of recognition memory Impaired cognitive function
GTS-21 + MK-801 Dose-dependent reversal of memory deficit Restoration of cognitive function

This table summarizes the findings from an in vivo study demonstrating the ability of GTS-21 to functionally counteract deficits induced by the blockade of NMDA receptors.

GTS-21 demonstrates significant neuroprotective effects on the nigrostriatal dopamine (B1211576) system, which is critically implicated in motor control. In a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), GTS-21 treatment was shown to ameliorate motor deficits and protect dopaminergic neurons. nih.govnih.gov

Administration of GTS-21 to MPTP-treated mice restored locomotor activity. nih.govnih.gov Histological and biochemical analyses confirmed that this functional recovery was associated with the preservation of dopaminergic neurons. Specifically, GTS-21 inhibited dopaminergic neuronal cell death in the substantia nigra and supported the recovery of dopaminergic neuronal fibers in the striatum. mdpi.com This was further evidenced by the restoration of tyrosine hydroxylase (TH) levels, a key enzyme in dopamine synthesis, in the brains of GTS-21-treated mice. mdpi.com While these findings primarily highlight a neuroprotective and restorative role, they underscore a profound modulatory impact on the function and integrity of the striatal dopamine system. nih.govnih.gov A comparative study also noted that GTS-21 affects brain dopamine levels. researchgate.net

Table 4: Neuroprotective Effects of GTS-21 on the Striatal Dopamine System in an MPTP Mouse Model

Parameter Effect of MPTP Effect of GTS-21 Treatment in MPTP Model
Locomotor Activity Impaired Restored
Dopaminergic Neurons (Substantia Nigra) Significant Cell Death Neuronal cell death was inhibited
Dopaminergic Fibers (Striatum) Reduction / Damage Neuronal fibers were recovered
Tyrosine Hydroxylase (TH) Levels Reduced Levels were restored

This table outlines the protective and restorative effects of GTS-21 on the dopaminergic system in a preclinical model of Parkinson's disease, showing its impact on neuronal survival and function in the striatum.

Preclinical Research Paradigms and Findings for Gts 21 Dihydrochloride

Investigations into Neuroprotective Efficacy

GTS-21 dihydrochloride (B599025), a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has been the subject of numerous preclinical studies to evaluate its potential neuroprotective properties. wikipedia.org Research across various models of neuronal injury and neurodegenerative disease suggests that the compound may confer protection through multiple mechanisms. nih.govnih.govsci-hub.se

In preclinical models of cerebral ischemia using Mongolian gerbils, GTS-21 demonstrated significant neuroprotective effects against delayed neuronal death. nih.gov Following an ischemic event, animals treated with GTS-21 showed a significant attenuation of neuronal cell death in the vulnerable hippocampal CA1 area. nih.govbioworld.com This protective activity was observed alongside a suppression of amnesia associated with the ischemic insult. nih.govbioworld.com Studies comparing GTS-21 with other compounds like nicotine (B1678760) and THA (9-amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate) indicated that while all could suppress amnesia, GTS-21 was notably effective in preventing the neuronal cell death itself, suggesting a distinct mechanism of action. nih.govbioworld.com

Table 1: Neuroprotective Effects of GTS-21 in Cerebral Ischemia Models

Preclinical ModelKey Pathological Feature AddressedObserved Neuroprotective Effect of GTS-21
Mongolian Gerbil Global Ischemia ModelDelayed Neuronal Death in Hippocampal CA1 RegionSignificantly attenuated neuronal cell death. nih.govbioworld.com
Mongolian Gerbil Global Ischemia ModelIschemia-Induced AmnesiaSignificantly suppressed memory impairment and amnesia. nih.govbioworld.com

Preclinical research has documented the neuroprotective properties of GTS-21 against neurotoxicity induced by amyloid-beta (Aβ) protein, a key component in the pathology of Alzheimer's disease. nih.gov The compound's efficacy in reducing Aβ-induced damage has been a cornerstone of its investigation as a potential therapeutic agent for neurodegenerative conditions. nih.gov

The neuroprotective capacity of GTS-21 extends to models of neuronal damage caused by ethanol. Preclinical studies have noted that GTS-21 and its metabolites can reduce ethanol-induced neurotoxicity, highlighting the compound's potential to protect neurons from various chemical insults. nih.gov

A recurring finding in preclinical evaluations is the ability of GTS-21 to enhance neuronal cell survival. nih.gov This effect is not limited to a single injury model but has been observed in contexts ranging from ischemia to neurotoxin exposure. nih.govsci-hub.senih.gov Mechanistic studies suggest this pro-survival effect is linked to the activation of the α7 nAChR. nih.gov For instance, in models of neuroinflammation and Parkinson's disease, GTS-21 administration led to the upregulation of Bcl2, an anti-apoptotic protein critical for cell survival, through the PKA/CREB signaling pathway. nih.gov

In mouse models of Parkinson's disease (PD) using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), GTS-21 has demonstrated significant neuroprotective and restorative effects on the dopaminergic system. nih.govnih.gov Treatment with GTS-21 was found to reduce the death of dopaminergic neurons in the substantia nigra and striatum. nih.govresearchgate.net This neuronal protection was accompanied by a restoration of locomotor activity, as evidenced by improved performance in rotarod and pole tests. nih.govresearchgate.net Furthermore, GTS-21 inhibited the activation of microglia, a key cellular driver of inflammation in the PD brain, and attenuated the expression of proinflammatory markers in the brains of MPTP-injected mice. nih.govnih.govresearchgate.net

Table 2: Effects of GTS-21 in a Parkinson's Disease Mouse Model (MPTP)

Parameter MeasuredEffect of MPTP InsultObserved Effect of GTS-21 Treatment
Dopaminergic Neuronal Cell DeathIncreased neuronal loss in substantia nigra and striatumReduced dopaminergic neuronal cell death. nih.govresearchgate.net
Locomotor ActivityImpaired motor function (rotarod and pole tests)Restored locomotor activity and motor performance. nih.govresearchgate.net
Microglial ActivationIncreased activationInhibited microglial activation. nih.govnih.govresearchgate.net
Pro-inflammatory Gene ExpressionIncreased expressionAttenuated expression of proinflammatory markers. nih.govnih.gov

Studies on Anti-inflammatory Effects

A primary mechanism underlying the neuroprotective effects of GTS-21 is its potent anti-inflammatory activity, mediated through the α7 nAChR, which is expressed on immune cells like microglia and macrophages. nih.govclinicaltrials.gov In various preclinical models, GTS-21 has been shown to control neuroinflammation, which is a critical factor in the progression of many neurodegenerative diseases. nih.govnih.govresearchgate.net

In studies using lipopolysaccharide (LPS) to stimulate microglia and induce a systemic inflammatory response, GTS-21 effectively inhibited the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α and IL-6. nih.govresearchgate.netnih.gov Concurrently, it was found to increase the production of the anti-inflammatory cytokine TGF-β. nih.gov

Molecular investigations have revealed that these anti-inflammatory effects are achieved by modulating multiple intracellular signaling pathways. GTS-21 has been shown to suppress the pro-inflammatory PI3K/Akt and NF-κB signaling pathways. nih.govresearchgate.net Simultaneously, it upregulates pathways with anti-inflammatory and antioxidant properties, such as those involving AMPK, Nrf2, CREB, and PPARγ. nih.govresearchgate.net The involvement of the α7 nAChR is confirmed by experiments showing that the anti-inflammatory effects of GTS-21 can be reversed by an α7 nAChR antagonist. nih.govnih.govresearchgate.net

Table 3: Anti-inflammatory Mechanisms of GTS-21

Model SystemKey Inflammatory Markers / PathwaysEffect of GTS-21
LPS-stimulated Microglia (in vitro)iNOS, Proinflammatory Cytokines (e.g., TNF-α, IL-6)Inhibited expression and production. nih.govnih.govresearchgate.net
LPS-stimulated Microglia (in vitro)NF-κB Signaling PathwaySuppressed activity. nih.gov
LPS-stimulated Microglia (in vitro)Nrf2/ARE Signaling PathwayUpregulated expression, leading to increased antioxidant enzymes (HO-1, NQO1). nih.gov
LPS-injected Mice (in vivo)Microglial Activation and Proinflammatory MarkersReduced microglial activation and marker production in the brain. nih.govnih.gov
Peripheral Blood Mononuclear Cells (PBMCs) from COPD PatientsIL-6 and Nitric Oxide (NO) ProductionStrongly suppressed production. nih.gov

Microglial Activation and Pro-inflammatory Cytokine Modulation

GTS-21, a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant anti-inflammatory properties in preclinical models of neuroinflammation. nih.govnih.gov A key aspect of its mechanism involves the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating inflammatory responses. In pathological conditions, activated microglia release a variety of pro-inflammatory mediators.

Research has shown that GTS-21 effectively inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia. nih.govnih.govmdpi.com Specifically, it has been observed to reduce the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.com This modulation of the inflammatory cascade is believed to be mediated, at least in part, through the activation of α7 nAChRs on these cells. nih.govnih.gov The anti-inflammatory effects of GTS-21 are associated with the inhibition of key signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to the transcription of pro-inflammatory genes. nih.govnih.govmdpi.com

A significant finding in the study of GTS-21's anti-inflammatory effects is its ability to suppress the expression of inducible nitric oxide synthase (iNOS). nih.govnih.govmdpi.com The iNOS enzyme is responsible for the production of large quantities of nitric oxide (NO), a molecule that, in excess, contributes to oxidative stress and neuronal damage in neuroinflammatory conditions.

Beyond suppressing pro-inflammatory molecules, GTS-21 also actively promotes an anti-inflammatory environment by upregulating the expression of transforming growth factor-beta (TGF-β). mdpi.com TGF-β is a pleiotropic cytokine with potent anti-inflammatory and immunosuppressive functions. In the context of the central nervous system, it plays a vital role in resolving inflammation and promoting tissue repair.

Studies have demonstrated that in LPS-stimulated microglia, GTS-21 treatment leads to an increase in both TGF-β protein and mRNA levels. mdpi.com This finding suggests that GTS-21 not only dampens the harmful inflammatory response but also enhances the endogenous mechanisms for its resolution. The upregulation of TGF-β contributes to the neuroprotective effects observed with GTS-21 in various preclinical models. nih.govmdpi.com

Table 1: Effect of GTS-21 on Inflammatory Molecules in LPS-Stimulated Microglial Cells

Molecule Effect of GTS-21 Treatment Signaling Pathway Implication Reference
TNF-α Decreased Expression Inhibition of NF-κB mdpi.com
IL-1β Decreased Expression Inhibition of NF-κB mdpi.com
IL-6 Decreased Expression Inhibition of NF-κB mdpi.com
iNOS Decreased Expression Inhibition of NF-κB nih.govmdpi.com
TGF-β Increased Expression Upregulation of anti-inflammatory signals mdpi.com

Regulation of Macrophage Activity

The immunomodulatory effects of GTS-21 extend beyond microglia to include macrophages, key cells of the innate immune system. Research indicates that GTS-21 can regulate macrophage function, which is crucial in both systemic inflammation and localized tissue injury. nih.gov One of the key findings is the ability of GTS-21 to enhance macrophage phagocytic activity, a critical process for clearing pathogens and cellular debris. nih.gov For instance, in models of hyperoxia-compromised macrophage function, GTS-21 was shown to significantly restore their phagocytic capabilities. nih.gov

This restoration of function is partly attributed to the inhibition of High Mobility Group Box 1 (HMGB1) release. nih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. By inhibiting its release, GTS-21 helps to improve the phagocytic function of macrophages and contributes to increased bacterial clearance in preclinical models of pneumonia. nih.gov Furthermore, GTS-21 has been shown to modulate macrophage infiltration in response to inflammatory stimuli. nih.gov

Activation of the Cholinergic Anti-inflammatory Pathway in Autoimmune Models (e.g., Rheumatoid Arthritis)

The cholinergic anti-inflammatory pathway (CAP) is a neuro-immune regulatory mechanism where the vagus nerve, through the release of acetylcholine, can suppress inflammation. GTS-21, by acting on α7 nAChRs present on immune cells, can activate this pathway. frontiersin.org This has been particularly studied in preclinical models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation. nih.gov

In animal models of collagen-induced arthritis (CIA), a model for human RA, treatment with GTS-21 has been shown to ameliorate the clinical signs of arthritis. nih.govresearchgate.netmdpi.com This includes reduced joint swelling and bone degradation. nih.gov The therapeutic effect is associated with a significant reduction in the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.gov Furthermore, histological examination of the joints from GTS-21-treated animals revealed reduced inflammatory cell infiltration and synovial hyperplasia. nih.govresearchgate.net These findings provide strong evidence that GTS-21 can mitigate autoimmune inflammation by activating the cholinergic anti-inflammatory pathway. frontiersin.orgnih.gov

Cell-Specific Anti-inflammatory Mechanisms Independent of α7 nAChR Activation

While the anti-inflammatory effects of GTS-21 are widely attributed to its action as an α7 nAChR agonist, emerging evidence suggests that it can also exert anti-inflammatory effects through mechanisms independent of this receptor. plos.orgnih.govplos.orgnih.gov Studies utilizing macrophages from knockout mice lacking the α7 nAChR (Chrna7-/-) have provided crucial insights. In these studies, GTS-21 was still able to significantly inhibit the LPS-induced secretion of IL-6 and TNF. plos.orgnih.gov

This indicates that while a component of GTS-21's anti-inflammatory action is dependent on α7 nAChR, there are also α7 nAChR-independent pathways at play, particularly in macrophages. plos.orgnih.gov However, the effects appear to be cell-type specific. For example, in GH4C1 cells (a pituitary-derived cell line) transfected with α7 nAChR, GTS-21 did not suppress TNF-stimulated NF-κB signaling, suggesting that the presence of the receptor alone is not sufficient for the anti-inflammatory effect in all cell types. plos.orgplos.org These findings highlight the complexity of GTS-21's mechanism of action and suggest that its anti-inflammatory properties should not be solely ascribed to its role as a partial α7 nAChR agonist. plos.orgnih.gov

Table 2: α7 nAChR-Dependent and Independent Effects of GTS-21 on Macrophages

Cell Type Stimulus Cytokine Measured Effect of GTS-21 Role of α7 nAChR Reference
Wild-Type Mouse Macrophages LPS IL-6, TNF Secretion Blocked Partially Dependent plos.orgnih.gov
Chrna7-/- Mouse Macrophages LPS IL-6, TNF Secretion Significantly Inhibited Independent plos.orgnih.gov
GH4C1 cells with α7 nAChR TNF NFκB-mediated signaling No Suppression N/A plos.org

Modulation of T Helper 1 (Th1) Cell Differentiation in Inflammatory Contexts

In the context of autoimmune diseases like rheumatoid arthritis, T helper (Th) cells play a critical role in orchestrating the inflammatory response. Specifically, Th1 cells, which produce interferon-gamma (IFN-γ), are key drivers of inflammation in RA. nih.govnih.gov Preclinical research has investigated the effect of GTS-21 on the differentiation of these crucial immune cells.

Studies using peripheral blood mononuclear cells (PBMCs) and purified CD4+ T cells from patients with RA have shown that GTS-21 can inhibit the differentiation of Th1 cells. nih.govnih.gov Treatment with GTS-21 under Th1-differentiating conditions led to a reduction in the percentage of IFN-γ-producing T cells. nih.govnih.gov Furthermore, GTS-21 was found to decrease the production of IFN-γ in the culture supernatant and inhibit the expression of T-box transcription factor TBX21 (also known as T-bet), a master regulator of Th1 cell differentiation. nih.govnih.gov The inhibitory effects of GTS-21 on Th1 differentiation were reversed by an α7 nAChR antagonist, indicating that this action is mediated through the activation of the α7 nAChR. nih.govnih.gov

Impact on Systemic Inflammation and Associated Organ Injury Models

GTS-21 dihydrochloride has been extensively investigated in preclinical models for its potent anti-inflammatory effects, primarily through its action as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway (CAP). nih.govnih.gov Activation of this pathway has been shown to suppress the release of pro-inflammatory cytokines. nih.gov

In models of sepsis and endotoxemia, often induced by lipopolysaccharide (LPS), GTS-21 has demonstrated significant protective effects. nih.govnih.gov Pre-treatment with GTS-21 in murine models of endotoxemia attenuated systemic tumor necrosis factor (TNF) concentrations and improved survival. nih.gov In LPS-induced septic kidney injury in mice, GTS-21 administration mitigated the systemic inflammatory response by decreasing plasma TNF-α levels and directly protected renal tubular cells from injury. nih.govresearchgate.net Further studies in septic mice confirmed that GTS-21 effectively alleviates renal injury and reduces apoptosis, an effect that is antagonized by an α7nAChR-specific blocker. researchgate.net

The compound's efficacy extends to other models of acute organ injury. In a mouse model of hyperoxia-induced acute lung injury (ALI), systemic administration of GTS-21 significantly reduced the accumulation of High Mobility Group Box 1 (HMGB1), a critical mediator of inflammation, in both the airways and serum. nih.gov This led to a decrease in total protein content in the airways, reduced infiltration of inflammatory cells, and improved lung histopathology. nih.gov Similarly, in sepsis-induced ALI, GTS-21 treatment was found to decrease the maturation of dendritic cells and the release of pro-inflammatory cytokines. nih.gov Research has also shown that GTS-21 can improve bacterial clearance and enhance macrophage function by inhibiting the release of HMGB1, thereby reducing acute lung injury. openmedicinalchemistryjournal.com

The anti-inflammatory mechanisms of GTS-21 involve the modulation of multiple signaling pathways. In microglial cells, GTS-21 has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines by suppressing PI3K/Akt and NF-κB signaling, while upregulating pathways like AMPK, Nrf2, and CREB/PPARγ. nih.govnih.gov These effects are mediated through the activation of α7nAChR. nih.govnih.gov

The following table summarizes key findings from various preclinical models of inflammation and organ injury.

Model Animal Key Findings Reference
LPS-Induced Septic Acute Kidney InjuryMouseReduced plasma TNF-α, protected against tubular cell injury, decreased renal apoptosis. nih.govresearchgate.netresearchgate.net
Hyperoxia-Induced Acute Lung InjuryMouseDecreased HMGB1 in airways and serum, reduced inflammatory cell infiltration, improved lung pathology. nih.gov
Sepsis-Induced Acute Lung InjuryMouseDecreased maturation of dendritic cells, reduced release of pro-inflammatory cytokines. nih.gov
LPS-Induced Systemic InflammationMouseReduced microglial activation and production of proinflammatory markers in the brain. nih.govnih.gov
Murine PancreatitisMouseDecreased pancreatitis severity, reduced IL-6 levels, and decreased pancreatic neutrophil accumulation. nih.gov
Diabetic NephropathyMouse (Leprdb/db)Reduced markers of kidney injury (BUN, creatinine, NGAL, KIM-1), decreased IL-6 and HMGB1, attenuated mesangial matrix expansion and apoptosis. taylorandfrancis.com

Research on Cognitive Enhancement and Nootropic Activity

GTS-21 has been identified as a compound with significant potential for cognitive enhancement, largely attributed to its selective agonism at α7 nicotinic acetylcholine receptors, which are critically involved in cognitive processes like learning, memory, and attention. maastrichtuniversity.nl

Preclinical studies have consistently demonstrated the cognition-enhancing abilities of GTS-21 in various animal models. In aged rats (22-24 months old), chronic administration of GTS-21 was as effective as nicotine in enhancing the acquisition of learning in one-way active avoidance and Lashley III maze tasks. nih.gov In a more complex 17-arm radial maze test, GTS-21 improved both general learning and long-term reference memory. nih.gov

In models relevant to Alzheimer's disease, GTS-21 has also shown promise. In a transgenic mouse model of Alzheimer's, administration of GTS-21 attenuated the brain amyloid-β (Aβ) burden and ameliorated memory dysfunction. nih.gov The compound was found to promote the phagocytosis of Aβ by microglial cells and suppress the activity of γ-secretase, an enzyme involved in Aβ production. nih.gov

Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular mechanism underlying learning and memory, particularly within the hippocampus. frontiersin.orgfrontiersin.org Pharmacological models that impair cognitive function, such as the administration of the anticholinergic drug scopolamine, are known to be associated with a loss of synaptic plasticity and impaired LTP in the hippocampus. nih.govmdpi.com While direct studies focusing solely on GTS-21's ability to facilitate LTP are not extensively detailed in the provided context, its role as a cholinergic agonist is highly relevant. The cholinergic system is crucial for hippocampal function and memory. GTS-21's demonstrated ability to reverse cognitive deficits induced by anticholinergic agents like scopolamine and NMDA receptor antagonists suggests a restorative effect on synaptic plasticity. researchgate.net By activating α7 nAChRs, which are involved in modulating glutamatergic neurotransmission, GTS-21 likely contributes to creating a favorable environment for the induction and maintenance of LTP, thereby counteracting conditions that suppress it.

Sensory gating is a neurological process that filters repetitive or redundant sensory information, preventing sensory overload. frontiersin.orgyoutube.com A common measure of this process is the suppression of the P50 auditory evoked potential to the second of two paired auditory stimuli. frontiersin.orgnih.gov Deficits in P50 sensory gating are a notable feature in conditions like schizophrenia. nih.govnih.gov

The α7 nAChR is a central mediator of sensory gating. maastrichtuniversity.nl Preclinical research shows that GTS-21 can normalize deficits in sensorimotor gating. In a study using the prepulse inhibition (PPI) of acoustic startle model in rats, GTS-21 ameliorated PPI disruptions induced by the NMDA receptor antagonist dizocilpine (MK-801) and the dopamine (B1211576) agonist apomorphine. nih.gov This indicates that GTS-21 can modulate both NMDA-glutamate and dopamine receptor functions to restore sensory gating. nih.gov These findings support the potential of α7 nAChR agonists to correct the sensory processing deficits observed in neuropsychiatric disorders. nih.gov

Executive functions are a set of cognitive processes that include working memory, behavioral flexibility, and attention. conductscience.com Animal models are used to assess these functions and evaluate the potential of therapeutic compounds. conductscience.com GTS-21 has demonstrated positive effects in such paradigms.

In a study involving rhesus monkeys trained on an object retrieval-detour task, which is dependent on the prefrontal cortex, the NMDA receptor antagonist ketamine was used to induce cognitive impairment. nih.gov Pre-treatment with GTS-21 significantly attenuated this ketamine-induced impairment. nih.gov Similarly, in pigtail monkeys performing a delayed matching-to-sample (DMTS) task, GTS-21 produced a dose-dependent attenuation of ketamine-induced decreases in task accuracy, with the optimal dose completely reversing the deficit. nih.gov These findings highlight the ability of GTS-21 to improve working memory and executive control, particularly under conditions of induced cognitive deficit.

A key paradigm in preclinical nootropic research is the ability of a compound to reverse cognitive deficits induced by pharmacological agents. GTS-21 has a robust profile in this area.

NMDA Receptor Antagonists: Agents like dizocilpine (MK-801) and ketamine are used to model cognitive deficits associated with schizophrenia. nih.govnih.gov GTS-21 has been shown to dose-dependently reverse recognition memory deficits induced by MK-801 in rats. nih.gov It also effectively reversed ketamine-induced impairments in working memory tasks in both rhesus and pigtail monkeys. nih.govnih.gov

Anesthetics: Postoperative cognitive dysfunction can be induced in animal models using inhalation anesthetics. In a study on aged rats, exposure to isoflurane caused learning and memory deficits, increased hippocampal inflammation (IL-1β), and induced neuroapoptosis. nih.gov Pretreatment with GTS-21 effectively alleviated these isoflurane-induced changes. nih.gov

Neurotoxins: In a mouse model of Parkinson's disease using the neurotoxin MPTP, GTS-21 administration improved motor impairments and restored the loss of dopaminergic neurons. nih.govmdpi.com

The table below summarizes findings on the reversal of pharmacologically induced cognitive deficits by GTS-21.

Inducing Agent Animal Model Cognitive Task/Deficit Measured Effect of GTS-21 Reference
Dizocilpine (MK-801)RatObject Recognition Task (Recognition Memory)Reversed memory deficit. nih.gov
Dizocilpine (MK-801)RatPrepulse Inhibition (Sensorimotor Gating)Abolished PPI impairment. nih.gov
KetamineRhesus MonkeyObject Retrieval-Detour Task (Executive Function)Significantly attenuated performance impairment. nih.gov
KetaminePigtail MonkeyDelayed Matching-to-Sample (Working Memory)Completely reversed performance deficits at best dose. nih.gov
IsofluraneAged RatSpatial Learning and MemoryAttenuated learning and memory impairment. nih.gov
MPTPMouseRotarod and Pole Tests (Motor Function)Ameliorated impaired movement. nih.govmdpi.com

Mitigation of Anesthesia-Induced Cognitive Dysfunction

Postoperative cognitive dysfunction (POCD) is a notable clinical syndrome characterized by cognitive decline following surgical procedures and anesthesia. tandfonline.comresearchgate.net Inhalation anesthetics, in particular, have been implicated in impairing cognitive function. nih.gov Preclinical research has explored the potential of GTS-21 dihydrochloride, a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), to counteract these deficits. nih.gov

Studies utilizing aged animal models, which are more susceptible to cognitive decline, have been instrumental in this area. In one such study, 20-month-old rats were exposed to the inhalation anesthetic isoflurane. nih.gov This exposure was found to induce learning and memory deficits, increase levels of the inflammatory cytokine Interleukin-1β (IL-1β) in the hippocampus, enhance neuroapoptosis (programmed cell death of neurons), and reduce neuronal density in the CA1 region of the hippocampus. nih.gov

Pretreatment with GTS-21 was shown to effectively alleviate these isoflurane-induced changes. nih.gov The administration of GTS-21 before the anesthetic exposure attenuated the subsequent learning and memory impairments. nih.gov This neuroprotective effect is linked to its mechanism of action as an α7nAChR agonist. nih.govnih.gov

Further research in aged mice undergoing surgery with isoflurane anesthesia has shown that the procedure itself can suppress the expression of α7nAChR in the hippocampus and cortex. nih.govbohrium.com This reduction in receptor expression may be a key factor in the development of neuroinflammation and subsequent cognitive impairment. nih.gov The administration of an α7nAChR agonist was found to reverse the surgery-induced upregulation of IL-1β in both the serum and the hippocampus and to mitigate the activation of microglia, the primary immune cells of the central nervous system. nih.govbohrium.com

The neuroprotective mechanisms of GTS-21 also appear to involve the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.gov Anesthesia and surgery can lead to a significant reduction in hippocampal BDNF levels. nih.govbohrium.com Stimulation of the α7nAChR has been shown to reverse this reduction. nih.gov When the BDNF/TrkB signaling pathway is blocked, the neuroprotective effects of α7nAChR activation against cognitive dysfunction are abolished, highlighting the critical role of this pathway. nih.gov

Collectively, these preclinical findings suggest that GTS-21 dihydrochloride mitigates anesthesia-induced cognitive dysfunction through a multi-faceted mechanism. This includes reducing neuroinflammation, preventing neuronal apoptosis, and preserving crucial signaling pathways like BDNF/TrkB that are vital for cognitive function.

Preclinical Study Data on GTS-21 and Anesthesia-Induced Cognitive Dysfunction

Model Anesthetic Key Pathological Findings Effect of GTS-21 Pretreatment Cognitive Assessment
Aged Rats (20-month-old)1.3% Isoflurane for 4 hoursIncreased hippocampal IL-1β, increased neuroapoptosis, decreased neuronal density in CA1. nih.govAlleviated isoflurane-induced pathological changes. nih.govAttenuated learning and memory impairment assessed 2 weeks post-exposure. nih.gov
Aged Mice (18-month-old C57BL/6J)Isoflurane with aseptic laparotomySuppressed α7nAChR expression in hippocampus and cortex, upregulated IL-1β, activated microglia, reduced hippocampal BDNF. nih.govbohrium.comReversed IL-1β upregulation and microglial activation, reversed BDNF reduction. nih.govbohrium.comImproved cognitive performance in the Morris water maze test. nih.govbohrium.com

Advanced Methodological Approaches in Gts 21 Dihydrochloride Research

In Vitro Experimental Systems

In vitro systems are fundamental in dissecting the molecular and cellular mechanisms of GTS-21 dihydrochloride (B599025). These controlled environments allow for precise investigation into the compound's interaction with specific cell types and biological pathways.

Cell culture models are a cornerstone of GTS-21 research, providing critical insights into its neuroprotective and anti-inflammatory properties. Studies frequently employ immortalized microglial cell lines, such as BV2 cells, as well as primary microglia, which are the primary immune cells of the brain. nih.govnih.govmdpi.com In these models, an inflammatory response is often induced using lipopolysaccharide (LPS). Research has shown that in LPS-stimulated BV2 and primary microglial cells, GTS-21 significantly inhibits the production of pro-inflammatory molecules including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Concurrently, it has been observed to increase the release of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β). mdpi.com These effects are often mediated through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), as the anti-inflammatory actions can be reversed by an α7 nAChR antagonist. nih.govnih.gov

Beyond microglia, primary neuronal cultures, such as those derived from the rat hippocampus, are used to assess the direct neuroprotective effects of GTS-21. These models allow researchers to study how the compound can protect neurons from various insults and toxicities. For instance, GTS-21 has been investigated for its ability to attenuate amyloid-beta (Aβ) induced neurotoxicity, a key pathological feature of Alzheimer's disease. nih.gov

Table 1: Effects of GTS-21 on Microglial Cell Models
Cell ModelStimulusObserved Effect of GTS-21Key Mediators Affected
BV2 Microglial CellsLipopolysaccharide (LPS)Inhibition of pro-inflammatory response↓ iNOS, ↓ NO, ↓ TNF-α, ↓ IL-1β, ↓ IL-6
Primary Microglial CulturesLipopolysaccharide (LPS)Inhibition of pro-inflammatory response; Promotion of anti-inflammatory response↓ Pro-inflammatory Cytokines; ↑ TGF-β
Primary Rat MicrogliaAmyloid-beta (Aβ)Promotion of Aβ phagocytosis↑ Phagocytic activity

Xenopus laevis oocytes serve as a powerful heterologous expression system for studying the function of specific ion channels, including the nicotinic acetylcholine receptors that GTS-21 targets. nih.gov By injecting the oocytes with the specific messenger RNA (mRNA) for receptor subunits, such as the human or rat α7 nAChR, researchers can create a cellular model that robustly expresses these receptors on its surface membrane. nih.govmdpi.com The large size of the oocytes makes them ideal for two-electrode voltage clamp (TEVC) recordings. mdpi.com This electrophysiological technique allows for the precise measurement of ionic currents that flow through the receptor channel when it is activated by an agonist like GTS-21. nih.gov Such studies have been instrumental in characterizing the compound as a partial agonist at the α7 nAChR and have even helped identify specific amino acid differences between rat and human α7 receptors that account for variations in GTS-21's efficacy. nih.gov

Biochemical assays are crucial for determining how the activation of a receptor by a compound like GTS-21 translates into changes in neurochemical signaling. While direct studies detailing GTS-21's effect on the release of specific neurotransmitters like dopamine (B1211576) or acetylcholine are complex, the principles of such assays are well-established. These methods often involve stimulating cultured neurons or brain tissue preparations in the presence or absence of the compound and measuring the subsequent release of neurotransmitters into the surrounding medium. Techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assays (ELISA) can then quantify the amount of released neurotransmitter. Given that α7 nAChRs are known to modulate the release of various neurotransmitters, these assays are a key methodological approach to understanding the downstream functional consequences of GTS-21 receptor engagement in the central nervous system.

To understand the systemic anti-inflammatory effects of GTS-21, researchers utilize immunological assays on human peripheral immune cells. Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, can be isolated from blood samples. Studies have used PBMCs from patients with inflammatory conditions to investigate the immunomodulatory actions of GTS-21. In these assays, cells are often stimulated with agents like LPS to induce an inflammatory response. The supernatant is then collected and analyzed for key inflammatory mediators. Research has shown that GTS-21 can suppress the production of IL-6 and nitric oxide in PBMCs.

Furthermore, studies using isolated human CD4+ T cells have revealed that GTS-21 can promote the development of regulatory T cells (Tregs). This is a significant finding, as Tregs play a critical role in suppressing excessive immune responses and maintaining immune homeostasis. These immunological assays provide direct evidence of GTS-21's activity on human immune cells, supporting its potential as an anti-inflammatory agent.

Table 2: Immunomodulatory Effects of GTS-21 on Human Immune Cells
Cell TypeExperimental ConditionObserved Effect of GTS-21Key Outcome
Peripheral Blood Mononuclear Cells (PBMCs)Spontaneous and LPS-induced inflammationSuppression of inflammatory mediator production↓ IL-6, ↓ Nitric Oxide (NO)
Isolated CD4+ T CellsT cell receptor (TCR) activationPromotion of regulatory T cell development↑ Treg differentiation

In Vivo Animal Modeling

In vivo animal models are indispensable for evaluating the therapeutic potential of GTS-21 dihydrochloride in a complex, living system, bridging the gap between cellular effects and clinical application.

GTS-21 has been extensively studied in various animal models of neurodegenerative diseases. wikipedia.org

Alzheimer's Disease (AD): In transgenic mouse models of AD that overproduce amyloid-beta, administration of GTS-21 has been shown to attenuate the brain's Aβ burden and improve memory dysfunction. nih.gov Mechanistic studies linked to these models suggest a dual benefit: GTS-21 promotes the phagocytosis (clearing) of Aβ by microglia and also suppresses the activity of γ-secretase, an enzyme involved in the production of Aβ. nih.gov

Parkinson's Disease (PD): The most common preclinical model for PD involves inducing parkinsonian symptoms in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov In MPTP-injected mice, GTS-21 has been demonstrated to restore locomotor activity and protect dopaminergic neurons from cell death. nih.govnih.govmdpi.com These neuroprotective effects are accompanied by a reduction in microglial activation and the expression of pro-inflammatory genes within the brain. nih.govnih.gov

Multiple Sclerosis (MS): While direct models of MS are mentioned in the context of GTS-21 research, a closely related approach involves using models of inflammatory arthritis, such as collagen-induced arthritis (CIA) in mice, to study the compound's effect on systemic inflammation and autoimmune processes. wikipedia.org In the CIA model, GTS-21 was found to lessen inflammation, highlighting a mechanism by which cholinergic signaling can mitigate autoimmune-driven inflammation relevant to diseases like MS. wikipedia.org

Table 3: Effects of GTS-21 in In Vivo Neurodegenerative Disease Models
Disease ModelAnimalKey Pathological FeatureObserved Therapeutic Effect of GTS-21
Alzheimer's DiseaseTransgenic MouseAmyloid-beta (Aβ) plaques, cognitive deficitReduced Aβ burden, improved memory function nih.gov
Parkinson's DiseaseMPTP-induced MouseDopaminergic neuron loss, motor impairmentRestored locomotor activity, protected dopaminergic neurons nih.govnih.govmdpi.com
Inflammatory Arthritis (relevant to MS)Collagen-induced Arthritis MouseSynovial inflammation, monocyte infiltrationReduced inflammation wikipedia.org

Molecular and Cellular Biology Techniques

Western blot analysis is a fundamental technique used in GTS-21 research to quantify changes in the expression levels of specific proteins and to detect post-translational modifications, such as phosphorylation, which are critical for signal transduction.

In studies investigating the anti-inflammatory mechanisms of GTS-21, Western blotting is employed to measure the expression of key proteins in inflammatory signaling pathways. For example, in lipopolysaccharide (LPS)-stimulated microglial cells, treatment with GTS-21 has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. Furthermore, this technique is used to analyze the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). By measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB, researchers have demonstrated that GTS-21 suppresses NF-κB activation, a central regulator of pro-inflammatory gene expression.

Western blotting is also crucial for elucidating the signaling pathways downstream of the α7nAChR. For example, it has been used to show that GTS-21 can modulate the phosphorylation status of proteins in the PI3K/Akt and MAP kinase pathways. In neuroprotection studies, Western blot analysis helps to assess the expression of apoptotic and anti-apoptotic proteins. Treatment with GTS-21 in models of neuronal injury has been shown to decrease the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, while increasing the expression of anti-apoptotic proteins such as Bcl-2.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative technique indispensable for measuring the concentration of cytokines and other inflammatory mediators in biological samples from GTS-21 studies. This method is central to demonstrating the compound's anti-inflammatory effects in both in vitro and in vivo models.

In research using animal models of inflammatory diseases like rheumatoid arthritis or sepsis, ELISA is used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum, plasma, or tissue homogenates. Multiple studies have consistently shown that GTS-21 treatment significantly reduces the systemic and local concentrations of these cytokines following an inflammatory challenge. For instance, in murine models of endotoxemia induced by LPS, pre-treatment with GTS-21 markedly attenuates the peak serum levels of TNF-α.

Conversely, ELISA can also be used to measure anti-inflammatory cytokines. Research has shown that while GTS-21 inhibits pro-inflammatory cytokine production, it does not suppress, and can even stimulate, the production of the anti-inflammatory cytokine IL-10. This demonstrates that GTS-21 promotes a shift towards an anti-inflammatory cytokine profile. Beyond cytokines, ELISA kits are also used to detect other inflammatory mediators, such as High Mobility Group Box 1 (HMGB1), a late-stage mediator of inflammation, which has been shown to be inhibited by GTS-21 in models of sepsis.

Flow cytometry is a powerful technique used in GTS-21 research to identify, quantify, and characterize different immune cell populations and assess their functional state. This methodology is particularly valuable for understanding how GTS-21 modulates the cellular immune response in autoimmune and inflammatory conditions.

In studies on rheumatoid arthritis models, flow cytometry is used to analyze the composition of immune cells within the inflamed joints and draining lymph nodes. By using fluorescently-labeled antibodies against specific cell surface markers, researchers can quantify the infiltration of various cell types, such as macrophages, dendritic cells, and different subsets of T lymphocytes. For example, studies have used this technique to show that GTS-21 can reduce the infiltration of monocytes into the synovium.

Furthermore, flow cytometry is essential for analyzing the differentiation of T helper (Th) cells. By staining for intracellular cytokines (e.g., IL-17A for Th17 cells, IL-4 for Th2 cells) or key transcription factors (e.g., RORγt for Th17, GATA3 for Th2), researchers have demonstrated that GTS-21 can suppress the differentiation of pathogenic Th17 cells while promoting the development of protective Th2 cells in the context of RA. This provides a detailed mechanistic insight into how GTS-21 recalibrates the immune response on a cellular level. Functional analyses, such as measuring the phagocytic capacity of microglia or the expression of activation markers on dendritic cells, are also performed using flow cytometry to further elucidate the immunomodulatory effects of GTS-21.

Compound Reference Table

Compound Name Abbreviation
3-(2,4-dimethoxybenzylidene)anabaseine dihydrochloride GTS-21 dihydrochloride
Tumor Necrosis Factor-alpha TNF-α
Interleukin-1 IL-1
Interleukin-6 IL-6
Interleukin-17A IL-17A
Interleukin-4 IL-4
Interleukin-10 IL-10
Lipopolysaccharide LPS
Inducible Nitric Oxide Synthase iNOS
Cyclooxygenase-2 COX-2
Nuclear Factor-kappa B NF-κB
B-cell lymphoma 2 Bcl-2
Bcl-2-associated X protein Bax
High Mobility Group Box 1 HMGB1
Retinoic acid-related orphan receptor gamma t RORγt

Gene Expression Profiling via Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a pivotal technique in GTS-21 dihydrochloride research for investigating its effects on gene expression at the molecular level. This method allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into how GTS-21 modulates cellular functions and signaling pathways.

In studies examining the anti-inflammatory properties of GTS-21, qPCR has been instrumental. For instance, research on the impact of GTS-21 in neuroinflammation and Parkinson's disease models demonstrated its ability to inhibit the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated microglial cells, GTS-21 was shown to reduce the mRNA levels of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. mdpi.comnih.gov Conversely, it can upregulate the expression of anti-inflammatory signaling molecules. mdpi.comnih.gov

Furthermore, qPCR has been employed to understand the role of GTS-21 in the context of viral infections. In studies involving human lung epithelial cells and SARS-CoV-2, qPCR revealed that GTS-21 treatment significantly reduced the mRNA levels of Angiotensin-Converting Enzyme 2 (ACE2), the host receptor for the virus. nih.gov This suggests that GTS-21 may interfere with viral entry by downregulating the expression of this critical gene. nih.gov The technique has also been used to show that GTS-21 can increase the expression of anti-oxidative genes, highlighting its potential to mitigate cellular stress. nih.gov

The general workflow for using qPCR in GTS-21 research involves the following key steps:

RNA Extraction: Total RNA is isolated from cells or tissues that have been treated with GTS-21 or a control substance.

Reverse Transcription: The extracted mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

qPCR Amplification: The cDNA is then used as a template in a qPCR reaction with specific primers designed to amplify a target gene. The amplification process is monitored in real-time using fluorescent dyes or probes.

Data Analysis: The expression level of the target gene is quantified and typically normalized to the expression of one or more stable reference genes to ensure accuracy. nih.gov

Through these methodological approaches, researchers can precisely determine the fold-change in the expression of specific genes of interest in response to GTS-21 treatment.

Computational and Imaging Modalities

Positron Emission Tomography (PET) for Brain Pharmacokinetic Analysis of Labeled Derivatives

Positron Emission Tomography (PET) is a non-invasive imaging technique that has been utilized to investigate the pharmacokinetics of GTS-21 in the brain. snmjournals.orgyoutube.com This advanced modality allows for the in-vivo tracking of radiolabeled compounds, providing valuable data on their uptake, distribution, and clearance from the central nervous system. snmjournals.orgnih.gov

For PET studies of GTS-21, isotopomers of the compound are labeled with a positron-emitting radionuclide, such as carbon-11 ([¹¹C]). snmjournals.org Specifically, [2-methoxy-¹¹C]GTS-21 and [4-methoxy-¹¹C]GTS-21 have been synthesized for this purpose. snmjournals.orgnih.gov The synthesis involves the use of [¹¹C]CH₃I and the respective nor-precursors of GTS-21. snmjournals.org

In preclinical studies using baboons, both of these radiolabeled isotopomers demonstrated rapid uptake into the brain following intravenous administration. snmjournals.orgnih.gov However, they also exhibited rapid clearance, leading to low brain retention of the radiotracer after 30 minutes. snmjournals.orgnih.gov A notable difference was observed in the later phases of the scans, where the clearance of [4-methoxy-¹¹C]GTS-21 plateaued, suggesting the entry of a labeled metabolite into the brain. nih.gov This was in contrast to [2-methoxy-¹¹C]GTS-21, which continued to clear from the brain. nih.gov

Brain Pharmacokinetics of [¹¹C]GTS-21 Isotopomers in Baboons
RadiotracerPeak Uptake TimeClearance Half-LifeObservations
[2-methoxy-¹¹C]GTS-211–3.5 min<15 minContinued clearance after 30 minutes. nih.gov
[4-methoxy-¹¹C]GTS-211–3.5 min<15 minPlateaued clearance after 30 minutes, suggesting labeled metabolite entry. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Binding Dynamics

Molecular modeling and docking simulations are powerful computational tools used to investigate the binding dynamics of GTS-21 with its primary target, the α7 nicotinic acetylcholine receptor (nAChR). acs.orgnih.gov These in silico methods provide detailed insights into the molecular interactions that govern the ligand-receptor recognition and binding, which are challenging to observe directly through experimental techniques.

Docking simulations are employed to predict the preferred binding orientation of GTS-21 within the binding pocket of the α7 nAChR. acs.orgnih.gov These simulations have revealed that the cationic head of GTS-21 can form favorable hydrogen bonding and cation-π interactions with key amino acid residues in the receptor, such as Trp149. acs.org Such interactions are crucial for the stable binding of the ligand to the receptor.

Molecular dynamics simulations take the docked poses a step further by simulating the movement of the ligand and receptor atoms over time. This allows for the study of the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. These simulations have been used to better understand the roles of other important residues, like Gln117, in the binding of agonists to the α7 nAChR. acs.org

Theoretical studies have also been conducted to analyze the binding energies of GTS-21 and its metabolites with a dimer model of the α7 nAChR. nih.gov These studies have suggested that van der Waals repulsion plays a significant role in the binding energy, indicating that the size of the ligand relative to the binding site is a critical factor. nih.gov The insights gained from these computational approaches are invaluable for the rational design of new, more potent, and selective agonists for the α7 nAChR. acs.org

Key Amino Acid Residues in GTS-21 Binding to α7 nAChR
Amino Acid ResidueType of InteractionSignificance
Trp149Hydrogen bonding, Cation-πFavorable interaction with the cationic head of GTS-21. acs.org
Gln117-Contributes to agonist binding. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic molecules, including GTS-21 dihydrochloride. nih.govhyphadiscovery.comscilit.comresearchgate.netsemanticscholar.org It provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution.

In the context of GTS-21 research, NMR has been specifically used to determine the stereochemistry of the compound. The 3-arylidene-anabaseine structure of GTS-21 allows for the possibility of two geometric isomers, E and Z, with respect to the vinyl portion of the arylidene ring. nih.gov Through NMR analysis, it has been demonstrated that when GTS-21 dihydrochloride is dissolved in an aqueous solution, it exists exclusively in the E conformation. nih.gov The Z isomer is only observed after significant exposure to light. nih.gov

The process of structural elucidation by NMR involves a suite of one- and two-dimensional experiments. For a molecule like GTS-21, these would typically include:

¹H NMR: To identify the different types of protons and their chemical environments.

¹³C NMR: To identify the different types of carbon atoms.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for confirming the E/Z conformation.

Structure Activity Relationships and Metabolite Investigations of Gts 21 Dihydrochloride

Structural Basis for Pharmacological Activity

The pharmacological profile of GTS-21 is intrinsically linked to its molecular architecture, which has been systematically modified to achieve its selective agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

GTS-21 is a synthetic derivative of anabaseine (B15009), a naturally occurring alkaloid found in certain marine worms. wikipedia.orgmdpi.com Anabaseine itself is a potent agonist at various nAChR subtypes but lacks selectivity. mdpi.com Its structure, characterized by a pyridine ring linked to a tetrahydropyridine ring, provides a foundational scaffold for chemical modification. The non-selective nature of anabaseine prompted researchers to synthesize analogs with the goal of achieving subtype-specific activity, leading to the development of GTS-21.

The key structural modification that transforms the non-selective anabaseine into the α7-selective GTS-21 is the addition of a benzylidene group to the anabaseine core. nih.gov This derivatization to a benzylidene anabaseine was a critical step in conferring selectivity for the α7 nAChR over other subtypes, such as the α4β2 receptor. nih.gov

The selectivity of GTS-21 for the α7 nAChR is attributed to specific chemical features, known as pharmacophoric elements, within its structure. The benzylidene moiety is a primary determinant of this selectivity. Further refinement of this group, specifically the substitution pattern on the phenyl ring, has been shown to be critical for optimizing potency and efficacy.

In the case of GTS-21, the 2,4-dimethoxy substitution on the benzylidene ring is a key feature. mdpi.com These methoxy groups, and their positions on the phenyl ring, contribute to the specific interactions with the α7 nAChR binding site. Studies involving various substituted benzylidene anabaseines have indicated that polar substituents, such as methoxy and hydroxyl groups, tend to enhance the efficacy of these compounds as α7 nAChR agonists. nih.gov The presence of these groups allows for potential hydrogen bond interactions within the receptor's binding pocket, contributing to a more stable ligand-receptor complex. nih.gov

Characterization of Active Metabolites

The primary metabolic pathway for GTS-21 is O-demethylation of the methoxy groups on the benzylidene ring. nih.gov This process is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, with some contribution from CYP3A. nih.gov The two major phase I metabolites identified are 3-(4-hydroxy-2-methoxybenzylidene)anabaseine, commonly known as 4-OH-GTS-21, and 3-(2-hydroxy-4-methoxybenzylidene)anabaseine, or 2-OH-GTS-21. nih.gov These metabolites have been isolated and characterized from in vitro studies using hepatic microsomes and have also been detected in plasma following oral administration of GTS-21. researchgate.net

Interestingly, the primary metabolites of GTS-21 are not simply inactive byproducts but possess significant pharmacological activity, in some cases exceeding that of the parent compound. Both 4-OH-GTS-21 and 2-OH-GTS-21 are more potent and efficacious partial agonists at the human α7 nAChR than GTS-21 itself. nih.gov This has led to the suggestion that GTS-21 may function as a prodrug, with its metabolites contributing significantly to its therapeutic effects. nih.gov

Comparative studies have demonstrated that 4-OH-GTS-21 exhibits a similar level of efficacy at both rat and human α7 receptors. nih.gov In contrast, GTS-21 has a much lower efficacy at human α7 receptors compared to rat receptors. nih.gov The metabolites also display weak antagonist activity at α4β2 receptors, similar to the parent compound. researchgate.net

Below is a data table summarizing the comparative potency of GTS-21 and its primary metabolites at the human α7 nAChR.

CompoundEC50 (μM) at human α7 nAChR
GTS-216.0 nih.gov
4-OH-GTS-214.0 nih.gov
2-OH-GTS-212.1 nih.gov

The following table presents the binding affinities (Ki) of GTS-21 and 4-OH-GTS-21 at human and rat α7 nAChRs, as determined by displacement of [125I]α-bungarotoxin.

CompoundCell LineReceptor SpeciesKi (μM)
GTS-21SK-N-SHHuman23 nih.gov
GTS-21PC12Rat0.31 nih.gov
4-OH-GTS-21SK-N-SHHuman0.17 nih.gov
4-OH-GTS-21PC12Rat0.45 nih.gov

Conformational Dynamics and Ligand-Receptor Fit

The interaction of GTS-21 and its metabolites with the α7 nAChR is a dynamic process influenced by the conformational flexibility of the ligand and the architecture of the receptor's binding site. Molecular modeling studies have been conducted to understand the binding modes of these compounds. The predicted conformations of the hydroxy metabolites are nearly identical to that of the parent GTS-21. researchgate.net

These modeling studies suggest that while GTS-21 and its metabolites fit within the agonist binding site of the α7 nAChR, they may be larger than the optimal size, leading to some van der Waals repulsions. This could explain their partial agonist activity. The orientation of the benzylidene ring and its substituents within the binding pocket is crucial for the observed activity and selectivity.

Analysis of E- and Z-Isomerism and Their Biological Implications

GTS-21, known chemically as (3E)-3-[(2,4-dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3'-bipyridine, possesses a carbon-carbon double bond in its benzylidene portion. This structural feature gives rise to the potential for geometric isomerism, specifically E- and Z-isomerism. The E/Z notation describes the absolute stereochemistry of the groups attached to the double bond. In the context of GTS-21, the E-isomer is the configuration where the high-priority groups on each carbon of the double bond are on opposite sides, while the Z-isomer has them on the same side.

Research has indicated that the synthetically prepared and biologically evaluated form of GTS-21 is predominantly the E-isomer. Nuclear Magnetic Resonance (NMR) studies have shown that when GTS-21 dihydrochloride (B599025) is dissolved in an aqueous solution, it exists almost exclusively in the E-conformation. However, the molecule displays photosensitivity. Exposure to intense or prolonged light can induce a conversion from the more stable E-isomer to the Z-isomer. This necessitates careful storage of the compound and its solutions in light-excluding containers to maintain its isomeric purity.

Interactive Data Table: Properties of GTS-21 Isomers

PropertyE-Isomer of GTS-21Z-Isomer of GTS-21
Predominance The primary form in synthetic preparations.Formed upon significant light exposure of the E-isomer.
Stability in Solution Considered the more stable form in aqueous solution.Less stable; formed via photoisomerization.
Biological Activity The biologically active form studied in most research.Comparative biological activity is not well-documented.

Computational Insights into Optimal Ligand-Receptor Binding Modes

Computational modeling and docking studies have been instrumental in elucidating the molecular interactions between GTS-21 and its primary target, the α7 nicotinic acetylcholine receptor (nAChR). Due to the challenges in crystallizing the full-length α7 nAChR, many of these studies utilize homology models based on the crystal structures of homologous proteins like the acetylcholine-binding proteins (AChBPs).

These computational analyses have provided valuable insights into the specific binding modes of GTS-21 within the orthosteric site of the α7 nAChR. The binding pocket is located at the interface between two adjacent subunits of the pentameric receptor. Docking studies have revealed that the binding of GTS-21 is stabilized by a combination of interactions. A critical interaction is the cation-π interaction between the protonated nitrogen of the pyridine ring of GTS-21 and the electron-rich aromatic side chains of key amino acid residues, such as tryptophan and tyrosine, within the binding site.

Interestingly, computational and mutational studies have highlighted species-specific differences in the α7 nAChR that affect the potency and efficacy of GTS-21. For instance, the human and rat α7 receptors have four amino acid differences in their agonist binding sites, located in the C, E, and F loops. nih.gov These subtle changes influence the binding of GTS-21, with the compound being more potent and efficacious at the rat receptor compared to the human receptor. nih.gov Computational models suggest that these differences alter the precise shape and electronic environment of the binding pocket, thereby affecting the optimal fit and interaction energies with GTS-21. nih.gov These models are crucial for understanding the structure-activity relationship and for the rational design of new α7-selective ligands with improved pharmacological profiles.

Interactive Data Table: Computational Binding Insights for GTS-21

Interaction TypeKey Interacting Components of GTS-21Predicted Receptor Residues/Regions (α7 nAChR)Significance in Binding
Cation-π Interaction Protonated Pyridine Ring NitrogenAromatic residues (e.g., Trp, Tyr) in Loop B/CPrimary anchoring interaction for nicotinic agonists.
Hydrogen Bonding Methoxy Groups on Benzylidene RingResidues in Loop D/EOrients the ligand within the binding site and contributes to binding affinity.
Hydrophobic Interactions Benzylidene and Tetrahydropyridine RingsNonpolar residues lining the binding pocketStabilizes the ligand within the hydrophobic core of the binding site.
Species Selectivity Entire Ligand ConformationAmino acid differences in Loops C, E, and FExplains the observed higher potency and efficacy of GTS-21 at rat vs. human receptors. nih.gov

Broader Implications for Neuropharmacology and Translational Research

Advancement of Knowledge on Cholinergic Anti-inflammatory Pathways

Research into GTS-21 has been instrumental in solidifying the concept of the "cholinergic anti-inflammatory pathway" (CAP), a neural reflex that modulates systemic inflammation. nih.govmdpi.com This pathway represents a critical link between the nervous and immune systems. nih.gov GTS-21, by selectively activating α7nAChRs, mimics the efferent, or motor, arm of this reflex, offering a pharmacological window into its mechanism. mdpi.comnih.gov Studies using GTS-21 have demonstrated that activation of this pathway can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), interleukin-1β (IL-1β), and IL-6, in various models of inflammation, including endotoxemia and sepsis. clinicaltrials.govmdpi.com This has provided compelling evidence for a distinct, rapid, and localized neural mechanism for controlling immune responses, contrasting with the slower, more diffuse endocrine-mediated regulation. mdpi.com

Understanding the Autonomic Nervous System's Influence on Inflammatory Processes

The cholinergic anti-inflammatory pathway is a function of the autonomic nervous system, specifically the vagus nerve. nih.govclinicaltrials.gov Afferent (sensory) fibers of the vagus nerve detect peripheral inflammation, relaying this information to the central nervous system. mdpi.comwikipedia.org In response, a signal is sent down the efferent (motor) vagus nerve, culminating in the release of acetylcholine (B1216132) (ACh) in organs like the spleen. wikipedia.org This ACh then interacts with α7nAChRs expressed on immune cells, particularly macrophages, to inhibit the release of inflammatory mediators. mdpi.comclinicaltrials.gov The use of GTS-21 in preclinical models has been crucial for dissecting this reflex. For instance, studies have shown that the anti-inflammatory effects of GTS-21 are attenuated by vagotomy (cutting the vagus nerve), confirming the nerve's central role in this process. researchgate.net This research underscores how the brain, through the autonomic nervous system, continually monitors and modulates the body's inflammatory status to maintain homeostasis. mdpi.com

Contributions to Nicotinic Acetylcholine Receptor Biology

GTS-21 has been a cornerstone in the study of nicotinic acetylcholine receptors, particularly the α7 subtype. As a derivative of the natural product anabaseine (B15009), GTS-21 was one of the first identified selective partial agonists for the α7 nAChR. plos.orgnih.gov Its availability has enabled countless studies into the distribution, function, and therapeutic potential of this unique receptor, which is implicated in conditions ranging from Alzheimer's disease and schizophrenia to inflammation and pain. nih.govplos.org

Elucidating the Specificity and Diverse Functions of α7 nAChRs

The α7 nAChR is a homomeric ligand-gated ion channel known for its relatively high permeability to calcium, allowing it to influence intracellular signaling cascades directly. Research with GTS-21 has helped to confirm the diverse roles of this receptor in both neuronal and non-neuronal cells. In the brain, α7 nAChR activation is linked to cognitive enhancement and neuroprotection. plos.org In the periphery, as discussed, it is a key component of the cholinergic anti-inflammatory pathway.

Studies utilizing GTS-21 have revealed the complexity of its interactions. It acts as a partial agonist, meaning it activates the receptor but with less than maximal efficacy compared to the endogenous ligand, acetylcholine. nih.gov This property may be beneficial, potentially reducing the rapid receptor desensitization that full agonists can cause. However, research also indicates that the pharmacology of GTS-21 is not entirely straightforward; it can interact with other nAChR subtypes, such as α4β2, and may exert some of its anti-inflammatory effects through mechanisms independent of the α7 nAChR in certain cellular contexts. plos.org These findings, facilitated by GTS-21, have deepened our understanding of nAChR biology, highlighting the nuanced signaling capabilities of these receptors.

Table 1: Effects of GTS-21 on Key Inflammatory and Signaling Molecules in Preclinical Models
Molecule/PathwayEffect of GTS-21Observed OutcomeDisease Model
TNF, IL-1β, IL-6Inhibition/SuppressionReduced systemic and local inflammationSepsis, Endotoxemia, Arthritis, Neuroinflammation clinicaltrials.govplos.org
NF-κBInhibitionDownregulation of pro-inflammatory gene expressionNeuroinflammation, Renal Injury nih.govresearchgate.net
Nrf2/HO-1Upregulation/ActivationEnhanced antioxidant responseNeuroinflammation nih.govwikipedia.org
CREBUpregulation/ActivationPromotion of neuronal survival and plasticityNeuroinflammation nih.gov
Microglial ActivationInhibitionReduced neuroinflammatory responseParkinson's Disease, Alzheimer's Disease nih.gov
Amyloid-β (Aβ) PhagocytosisPromotionIncreased clearance of Aβ by microgliaAlzheimer's Disease

Future Trajectories in Preclinical Drug Discovery

The knowledge gained from GTS-21 research is actively shaping the future of drug development, particularly for neurological and inflammatory disorders. It has validated the α7 nAChR as a druggable target and provided a foundation for creating more refined therapeutic agents.

Exploration of Synergistic Therapeutic Strategies with GTS-21 Dihydrochloride (B599025)

The multifaceted mechanism of GTS-21, encompassing anti-inflammatory, antioxidant, and neuroprotective effects, makes it an attractive candidate for synergistic therapeutic strategies. nih.govwikipedia.org In complex multifactorial diseases like Parkinson's or Alzheimer's, a single-target drug is often insufficient. The pathology of these diseases involves not only neuronal loss but also chronic neuroinflammation and oxidative stress.

GTS-21's ability to modulate microglial activation and suppress pro-inflammatory signaling pathways provides a strong rationale for its use in combination with therapies targeting other disease hallmarks. nih.govwikipedia.org For instance, in Alzheimer's disease, a future preclinical strategy could involve combining GTS-21 or a next-generation α7 nAChR modulator to control the neuroinflammatory environment with an agent designed to reduce amyloid-β plaque formation or tau pathology. Similarly, in Parkinson's disease, GTS-21 could be explored alongside dopamine (B1211576) replacement therapies to provide a neuroprotective effect and slow disease progression by mitigating inflammation-driven neuronal damage. nih.govnih.gov While specific preclinical studies on such combination therapies are still emerging, the extensive mechanistic work on GTS-21 has laid the essential groundwork for these future investigations.

Identification of Unanswered Questions and Research Gaps in GTS-21 Dihydrochloride Pharmacology

Despite extensive research, significant questions regarding the pharmacology of GTS-21 dihydrochloride remain. Addressing these gaps is crucial for understanding its full therapeutic potential and the reasons for its limited success in clinical trials. Key areas requiring further investigation include its detailed receptor interaction, the full spectrum of its metabolites' activity, species-specific responses, and the precise mechanisms underlying its effects in complex human diseases.

One of the primary research gaps is the complete elucidation of its molecular interactions. While GTS-21 is known as a selective α7 nAChR partial agonist, it also binds to α4β2 subtypes. wikipedia.orgtaylorandfrancis.com The clinical significance of its action on other nAChR subtypes is not fully understood. Furthermore, theoretical studies suggest that GTS-21 and its metabolites might be too large for the α7 binding sites, indicating that our understanding of the binding mechanism may be incomplete. okstate.edunih.gov

Moreover, significant species-specific differences in the effects of GTS-21 have been observed. For instance, studies have shown contrasting effects on glucagon-like peptide-1 (GLP-1) release and feeding behavior between mice and rats, raising questions about the generalizability of findings from animal models to humans. nih.gov These discrepancies highlight a major challenge in translational research and emphasize the need to better understand the physiological and metabolic differences between species.

Finally, the discontinuation of multiple clinical trials underscores a fundamental gap in translating the compound's mechanism of action to clinical efficacy. wikipedia.org While GTS-21 shows robust anti-inflammatory and pro-cognitive effects in preclinical models, these benefits did not sufficiently translate to patient outcomes. mdpi.comnih.govtaylorandfrancis.com This suggests that the pathological mechanisms in human diseases like schizophrenia or Alzheimer's are far more complex than the models can replicate, or that the compound's engagement with its target in humans is not optimal.

The following table summarizes some of the key unanswered questions and research gaps in the pharmacology of GTS-21 dihydrochloride.

Research AreaUnanswered Questions and Research GapsKey Findings/Observations
Receptor Pharmacology What is the clinical relevance of GTS-21's interaction with non-α7 nAChR subtypes (e.g., α4β2)? wikipedia.orgtaylorandfrancis.com How does the molecular structure of GTS-21 relate to its partial agonism and binding dynamics? okstate.edunih.govBinds to both α4β2 and α7 subtypes but primarily activates α7. wikipedia.org Molecular modeling suggests a potential size mismatch with the α7 receptor binding site. nih.gov
Metabolite Activity What is the net contribution of active metabolites like 4-OH-GTS-21 to the overall pharmacological and behavioral effects in the brain? researchgate.netMetabolites show higher efficacy at α7 receptors but have lower brain penetration compared to the parent compound. researchgate.net
Translational Validity Why have the strong preclinical anti-inflammatory and pro-cognitive effects not translated into clear clinical efficacy in human trials? wikipedia.orgtaylorandfrancis.com What are the key species-specific differences (e.g., rodents vs. humans) in the physiological response to GTS-21? nih.govDiscontinued (B1498344) clinical trials for schizophrenia and Alzheimer's disease despite promising animal data. wikipedia.org Contrasting effects on energy balance and GLP-1 secretion observed between rats and mice. nih.gov
Mechanistic Understanding Beyond α7 agonism, what are the downstream signaling pathways crucial for its neuroprotective and cognitive-enhancing effects? mdpi.com How does GTS-21 modulate other neurotransmitter systems, such as the NMDA-glutamate pathway, in a clinical context? nih.govModulates multiple signaling pathways including PI3K/Akt, NF-κB, AMPK, Nrf2, and CREB. mdpi.comnih.gov Ameliorates NMDA receptor antagonist-induced deficits in animal models. nih.gov

Future research should focus on these areas to build a more complete pharmacological profile of GTS-21 dihydrochloride. Such efforts could potentially lead to the identification of patient populations more likely to respond to this therapy or inform the design of next-generation α7 nAChR modulators with improved translational success.

Q & A

Q. What is the primary molecular target of GTS-21 dihydrochloride, and how does its receptor selectivity influence experimental design?

GTS-21 dihydrochloride selectively targets the α7 nicotinic acetylcholine receptor (α7nAChR) as a partial agonist, with minimal activity on α2, α3, or α4β2 subunits . This selectivity necessitates careful experimental design to isolate α7nAChR-mediated effects. Researchers should:

  • Use antagonists like α-bungarotoxin to confirm α7nAChR specificity .
  • Include controls for off-target effects on α4β2 nAChR and 5-HT3A receptors, where GTS-21 acts as an antagonist (Ki = 20 nM for α4β2; IC50 = 3.1 µM for 5-HT3A) .

Q. What are the recommended storage and handling protocols for GTS-21 dihydrochloride to ensure stability in long-term studies?

  • Store at +4°C in dry conditions for up to 12 months. For short-term use, aliquot into sealed glass vials and store at -20°C (stable for 1 month) .
  • In solvent (e.g., DMSO), store at -80°C for 6 months or -20°C for 1 month .
  • Equilibrate to room temperature for ≥1 hour before use to prevent precipitation .

Q. How does GTS-21 dihydrochloride modulate inflammation in preclinical models, and what readouts are most reliable?

GTS-21 reduces pro-inflammatory cytokines (e.g., IFN-γ) via α7nAChR activation, as shown in rheumatoid arthritis (RA) models using peripheral blood mononuclear cells (PBMCs) and CD4+ T cells . Key methodologies include:

  • Stimulating PBMCs with anti-CD3/CD28 antibodies to induce Th1 differentiation.
  • Measuring IFN-γ production via ELISA and flow cytometry for IFN-γ+CD3+CD8- T cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity profiles of GTS-21 dihydrochloride?

Discrepancies arise from varying experimental systems:

  • α7nAChR vs. α4β2 nAChR : GTS-21 binds α4β2 with 100-fold higher affinity than α7nAChR in human receptor assays .
  • Tissue-specific activity : EC50 values differ between striatal slices (10 µM) and recombinant systems. Methodological recommendations :
  • Validate receptor expression levels in cell/tissue models using qPCR or immunoblotting.
  • Compare results across multiple systems (e.g., primary cells vs. transfected cell lines) .

Q. What strategies account for GTS-21 dihydrochloride’s active metabolites in pharmacokinetic studies?

Hydroxymetabolites of GTS-21, such as 4-OH-GTS-21, penetrate the blood-brain barrier and exhibit distinct receptor interactions . To address this:

  • Use LC-MS/MS to quantify parent drug and metabolites in plasma/brain tissue .
  • Include metabolite-specific activity assays (e.g., α7nAChR binding) to assess their contribution to observed effects .

Q. How can GTS-21 dihydrochloride be optimized for combination therapies in neuroprotection or anti-inflammatory applications?

Synergistic approaches include:

  • Co-administration with PNU-120596 : This α7nAChR-positive allosteric modulator amplifies GTS-21’s efficacy in cognitive enhancement models .
  • Dosage titration : In lung injury models, GTS-21 (1–10 mg/kg) reduced fibrosis without adverse effects, suggesting compatibility with antifibrotic agents .

Contradictory Findings and Mitigation Strategies

Q. Why does GTS-21 dihydrochloride show variable efficacy in Alzheimer’s disease models?

Discrepancies stem from:

  • Dose-dependent effects : Low doses (1–5 mg/kg) enhance cognition, while higher doses may desensitize α7nAChR .
  • Model specificity : Efficacy in Aβ-induced pathology vs. limited effects in tauopathy models . Recommendations :
  • Use longitudinal dosing regimens to assess tolerance.
  • Combine behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., CSF Aβ42) .

Methodological Best Practices

Q. What in vivo models best recapitulate GTS-21 dihydrochloride’s anti-inflammatory effects?

  • Radiation-induced lung injury : GTS-21 (10 mg/kg) reduces histopathological damage and collagen deposition .
  • Bleomycin-induced pulmonary fibrosis : Measure hydroxyproline content and cytokine levels (IL-6, TNF-α) .

Q. How can researchers validate α7nAChR-dependent mechanisms in immune cells?

  • Knockout models : Use α7nAChR-deficient mice to confirm target engagement .
  • Pharmacological blockade : Co-treat with α-bungarotoxin (10 nM) to reverse GTS-21’s suppression of IFN-γ .

Theoretical and Computational Approaches

Q. What computational tools predict GTS-21 dihydrochloride’s interactions with α7nAChR?

Molecular docking and MD simulations reveal:

  • Key binding residues (e.g., Trp149, Tyr195) stabilize GTS-21 in the receptor’s orthosteric site .
  • Derivatives with modified benzylidene groups show enhanced binding affinity .

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